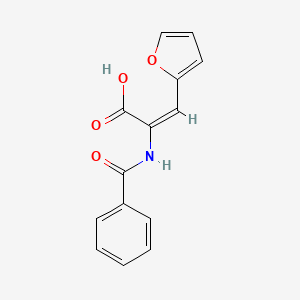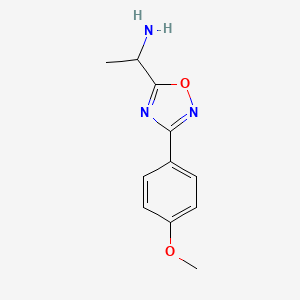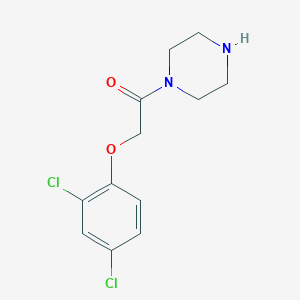
2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a piperazine ring attached to an ethanone moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of anhydrous solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of herbicides and pesticides for agricultural use .
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone involves its interaction with specific molecular targets within cells. It is known to affect the auxin receptor system in plants, leading to uncontrolled growth and eventual plant death. In biological systems, it can interact with enzymes and proteins, altering their function and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine substitution .
Uniqueness
2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H14Cl2N2O2 |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-1-2-11(10(14)7-9)18-8-12(17)16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 |
Clé InChI |
YEGXJZKXGWYYGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




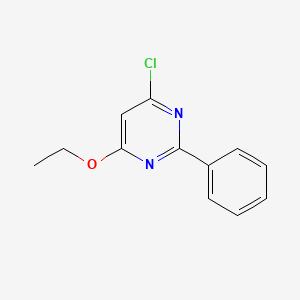


![2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15095220.png)
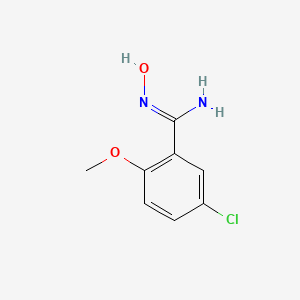

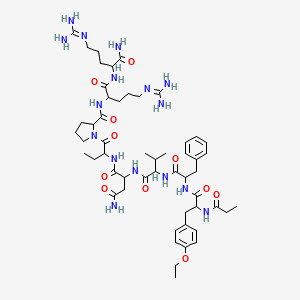
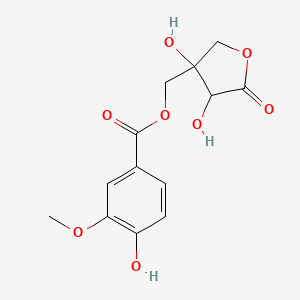
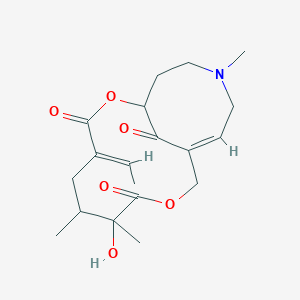
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
